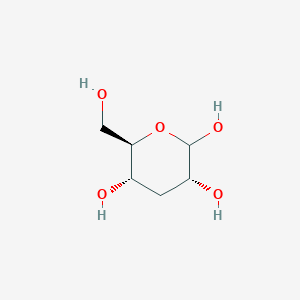

3-Deoxy-D-glucopyranose

Beschreibung

Historical Perspectives in Deoxysugar Chemistry and Biological Inquiry

The study of deoxysugars, carbohydrates with one or more hydroxyl groups replaced by a hydrogen atom, has a rich history intertwined with the discovery of fundamentally important biomolecules. wikipedia.org The field gained significant momentum with the discovery of 2-deoxy-D-ribose as a core component of deoxyribonucleic acid (DNA) by Phoebus Levene in 1929. wikipedia.org This seminal finding highlighted that sugars were not merely sources of energy but also critical structural elements of life's key informational molecule.

Early research focused on the isolation and structural elucidation of naturally occurring deoxysugars. These compounds were often found as components of complex natural products with potent biological activities, such as antibiotics. This spurred chemists to develop synthetic methods to access these and other novel deoxysugars to probe their structure-activity relationships.

Fundamental Significance of Deoxygenation in Carbohydrate Bioactivity and Metabolism

The removal of a hydroxyl group from a sugar molecule, a process known as deoxygenation, has profound effects on its chemical properties and biological function. rsc.orgconicet.gov.ar This seemingly simple modification can dramatically alter a sugar's polarity, conformational flexibility, and ability to form hydrogen bonds. nih.govmdpi.com These changes, in turn, influence how the deoxysugar interacts with enzymes, receptors, and other biological macromolecules. rsc.orgconicet.gov.ar

Deoxygenation can lead to increased lipophilicity, which may enhance the ability of a molecule to cross cell membranes. conicet.gov.ar Furthermore, the absence of a hydroxyl group can prevent certain enzymatic reactions from occurring, making deoxysugars valuable tools as inhibitors or probes of metabolic pathways. rsc.org For instance, deoxygenated sugars can act as either substrates or inhibitors for glycosidases and glycosyltransferases, enzymes crucial for the synthesis and breakdown of complex carbohydrates. rsc.org The strategic placement of deoxygenation can therefore be used to modulate the biological activity of natural products and to develop new therapeutic agents. conicet.gov.arnih.gov

Overview of Academic Research Trajectories for 3-Deoxy-D-glucopyranose and its Derivatives

Research on this compound and its derivatives has followed several key trajectories, driven by interests in both fundamental chemistry and potential biological applications. A significant body of work has been dedicated to the development of efficient and stereoselective synthetic routes to this class of compounds. cdnsciencepub.comcdnsciencepub.com These synthetic efforts are crucial for providing the necessary quantities of material for biological evaluation and for creating a diverse range of derivatives with modified properties.

One common synthetic strategy involves the nucleophilic opening of epoxide precursors, which allows for the introduction of various substituents at the 3-position. cdnsciencepub.comcdnsciencepub.com Another approach is the nucleophilic displacement of a sulfonate group. cdnsciencepub.com

Researchers have also been interested in the biological activities of 3-deoxy-D-glucose derivatives. For example, 3'-amino-3'-deoxy-D-glucose (kanosamine) is a component of the kanamycin (B1662678) and nebramycin (B1172076) families of antibiotics. cdnsciencepub.com The fluorinated derivative, 3-fluoro-3-deoxy-D-glucose, has been explored for its potential in positron emission tomography (PET) imaging. cdnsciencepub.comsnmjournals.org Other derivatives, such as those with nitro or chloro groups, have also been synthesized and studied. oup.combiosynth.com

Computational studies have provided valuable insights into the conformational preferences of deoxysugars, including this compound. nih.gov These studies help to explain how deoxygenation at different positions on the pyranose ring affects its three-dimensional structure and, consequently, its biological activity. nih.gov

Crystallographic studies have provided detailed structural information about this compound and its derivatives in the solid state. researchgate.netnih.gov For instance, the crystal structure of 3-deoxy-β-D-ribo-hexopyranose reveals a slightly distorted chair conformation. nih.gov Such structural data is invaluable for understanding the subtle effects of deoxygenation on bond lengths, bond angles, and torsion angles within the sugar ring. researchgate.net

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C6H12O5 | scbt.comnih.gov |

| Molar Mass | 164.16 g/mol | scbt.com |

| CAS Number | 2490-91-7 | scbt.com |

| Purity | ≥98% | scbt.com |

Table 2: Selected Derivatives of this compound and their Significance

| Derivative | Significance | Source |

|---|---|---|

| 3-Amino-3-deoxy-D-glucose (Kanosamine) | Component of kanamycin and nebramycin antibiotics. | cdnsciencepub.com |

| 3-Fluoro-3-deoxy-D-glucose | Investigated for use in Positron Emission Tomography (PET). | cdnsciencepub.comsnmjournals.org |

| 3-Nitro-3-deoxy-α-D-glucopyranose derivatives | Synthesized for chemical studies. | oup.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H12O5 |

|---|---|

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

(3R,5S,6R)-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C6H12O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3-10H,1-2H2/t3-,4+,5+,6?/m0/s1 |

InChI-Schlüssel |

RJDIFQMDPPUATQ-JMSAOHGTSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |

Kanonische SMILES |

C1C(C(OC(C1O)O)CO)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Deoxy D Glucopyranose and Its Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the high selectivity of biological catalysts with the versatility of chemical reactions to construct complex molecules like 3-deoxysugars under mild conditions. Enzymes such as aldolases, dehydratases, and oxidoreductases are pivotal in these strategies.

One approach involves the use of aldolase (B8822740) enzymes, which catalyze the formation of carbon-carbon bonds. The promiscuous activity of enzymes like macrophomate (B1257912) synthase can be exploited to catalyze the diastereoselective aldol (B89426) addition of pyruvate (B1213749) enolate to various aldehydes, providing a pathway to differentially protected 3-deoxysugar derivatives. nih.gov Similarly, variants of D-fructose-6-phosphate aldolase (FSA) have been shown to catalyze aldol additions of simple nucleophiles like ethanal and propanone to hydroxyaldehydes, enabling the direct construction of rare deoxysugars with controlled sites of deoxygenation. acs.org

Another strategy involves a sequence of enzymatic reactions on a glucose precursor. For instance, the biosynthesis of some 3,6-dideoxyhexoses begins with the conversion of glucose into a nucleotide-activated sugar, such as UDP-D-glucose (UDPG) or CDP-D-glucose. nih.govasm.org This is followed by a series of enzymatic steps which can include oxidation, dehydration (elimination), and reduction to achieve deoxygenation at specific positions. nih.gov While many pathways target the C-6 or C-2 positions, the principles can be extended to the C-3 position. For example, the biosynthesis of CDP-d-paratose (a 3,6-dideoxy sugar) involves a 3-deoxygenation step catalyzed by a complex enzyme system (E1 and E3) acting on a CDP-4-keto-6-deoxy-D-glucose intermediate. asm.org

A more direct chemoenzymatic route to C3-modified sugars involves the oxidation of a protected glucose derivative at the C-3 position by a specific oxidase, followed by a chemical reduction of the resulting ketone to yield the C-3 epimer (allose) or further modification. rsc.org For example, a bacterial glycoside-3-oxidase can oxidize 1-O-benzyl-α/β-D-glucopyranoside at the C-3 position to the corresponding keto-derivative. rsc.org This intermediate can then be stereoselectively reduced to afford D-allose derivatives, which are C-3 epimers of glucose. rsc.org Similarly, the enzymatic dehydration of D-gluconate using a gluconate dehydratase produces 2-keto-3-deoxy-D-gluconate (KDG), a key 3-deoxy sugar acid, in a highly efficient, one-step process. nih.govresearchgate.net

Chemical Synthesis Strategies

Purely chemical methods provide robust and scalable routes to 3-Deoxy-D-glucopyranose and its derivatives. Key strategies include nucleophilic additions to epoxide intermediates and the direct deoxygenation of the C-3 hydroxyl group.

Nucleophilic Addition Reactions for C3-Substituted this compound Derivatives

A powerful and widely used approach for introducing substituents at the C-3 position is the ring-opening of a suitably positioned epoxide. The stereochemical outcome of this reaction is highly predictable, making it ideal for the synthesis of specific isomers.

The synthesis of 3-deoxy-3-substituted-D-glucose derivatives via this method relies on the Fürst-Plattner rule, which dictates that nucleophilic attack on an epoxide fused to a cyclohexane-like ring occurs in a trans-diaxial manner. cdnsciencepub.com To obtain the gluco configuration at C-3, the pyranose ring must adopt a conformation where the epoxide opening leads to an axial substituent and an axial hydroxyl group. This is typically achieved by using a starting material that locks the pyranose ring in the required conformation. cdnsciencepub.com For example, the reaction of methyl-2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside, which has an α-epoxide, with a nucleophile results in attack at the C-3 position to yield a 3-substituted altropyranoside, not a glucopyranoside. nih.gov To achieve the desired gluco stereochemistry, an epoxide with the opposite (β) configuration or a different ring conformation is necessary.

A highly effective strategy to control the conformation of the pyranose ring involves the use of 1,6-anhydro-β-D-glucopyranose (levoglucosan) as a starting material. cdnsciencepub.comsigmaaldrich.com The 1,6-anhydro bridge locks the pyranose ring in a rigid ¹C₄ conformation. cdnsciencepub.com This conformational constraint is exploited in a multi-step sequence to generate a key intermediate, 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose . cdnsciencepub.comresearchgate.net

The synthesis of this key epoxide intermediate from 1,6-anhydro-β-D-glucopyranose involves:

Tosylation at the C-2 position.

Base-induced formation of a 2,3-anhydro (manno) epoxide.

Acid-catalyzed opening of the epoxide with benzyl (B1604629) alcohol to install a benzyl ether at C-4.

Mesylation of the free C-2 hydroxyl group.

A second base-induced epoxidation to form the target 1,6:2,3-dianhydro (allo) epoxide. cdnsciencepub.com

Nucleophilic attack on this allo-epoxide occurs regioselectively at C-3. Due to the ¹C₄ conformation, the incoming nucleophile and the resulting C-2 hydroxyl group both adopt axial orientations, fulfilling the trans-diaxial opening requirement and yielding the desired 1,6-anhydro-3-deoxy-3-substituted-β-D-glucopyranose product. cdnsciencepub.com Subsequent hydrolysis of the 1,6-anhydro bridge and the benzyl ether affords the final 3-substituted-D-glucose derivative.

The epoxide-opening strategy using the 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose intermediate is versatile and accommodates a wide range of nucleophiles. This allows for the synthesis of a diverse library of C-3 substituted glucose analogs. cdnsciencepub.com Good to excellent yields have been reported for nucleophiles such as azide (B81097), chloride, fluoride (B91410), cyanide, thiolates (alkylsulfide), and dimethylamine. cdnsciencepub.com The use of azide is particularly valuable as it can be readily reduced to an amine, providing access to 3-amino-3-deoxy-D-glucose derivatives.

Optimized conditions are crucial for achieving high yields and minimizing side reactions. For example, while early methods used sodium azide in 2-ethoxyethanol, improved conditions using N,N-dimethylformamide (DMF) at a lower temperature give higher yields of the 3-azido product. cdnsciencepub.com The introduction of fluoride can be achieved using reagents like potassium hydrogen difluoride (KHF₂) or a mixture of tetrabutylammonium (B224687) fluoride (TBAF) and KHF₂. researchgate.netrhhz.net

Table 1: Nucleophilic Opening of 1,6:2,3-Dianhydro-4-O-benzyl-β-D-allopyranose cdnsciencepub.com

| Nucleophile Source | Solvent | Temperature (°C) | Time (h) | Product (3-Substituent) | Yield (%) |

| NaN₃ | DMF | 100 | 4 | Azide | 86 |

| LiCl / AlCl₃ | THF | Reflux | 2 | Chloride | 73 |

| KHF₂ | Ethylene Glycol | 150 | 0.75 | Fluoride | 81 |

| KCN / 18-crown-6 | Acetonitrile | Reflux | 24 | Cyanide | 87 |

| NaSCH₃ | Methanol | Reflux | 0.5 | Methylsulfide | 85 |

| HN(CH₃)₂ | Methanol | 100 | 48 | Dimethylamine | 79 |

This interactive table summarizes the reaction conditions and outcomes for the synthesis of various 3-substituted 1,6-anhydro-β-D-glucopyranose derivatives.

Direct Deoxygenation and Functional Group Substitution at the C-3 Position

Direct removal of the C-3 hydroxyl group to yield this compound (also known as 3-deoxy-D-allose) can be accomplished using radical chemistry, most notably the Barton-McCombie deoxygenation reaction. wikipedia.orgresearchgate.net This two-step process involves:

Activation of the alcohol: The target hydroxyl group (at C-3) is first converted into a thiocarbonyl derivative, such as a xanthate or a thionocarbonate. wikipedia.orglibretexts.org This is typically done by reacting the protected sugar alcohol with sodium hydride, carbon disulfide, and then methyl iodide to form a methylxanthate ester.

Radical reduction: The thiocarbonyl derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH). wikipedia.org The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the homolytic cleavage of the C-O bond and the formation of a carbon-centered radical at C-3. This radical then abstracts a hydrogen atom from Bu₃SnH to yield the deoxygenated product. wikipedia.orgrsc.org

This method has been successfully applied to the C-3 position of glucose derivatives to synthesize 3-deoxy sugars. rsc.org While effective, the toxicity and difficulty in removing tin-based byproducts have led to the development of alternative, less toxic hydrogen donors like silanes (e.g., polymethylhydrosiloxane) or the use of photoredox catalysis. chemrxiv.org

Specific Syntheses of Key this compound Derivatives

3-Amino-3-deoxy-D-glucopyranose (Kanosamine) Synthesis

Kanosamine (3-amino-3-deoxy-D-glucose) is a naturally occurring aminoglycan with antibiotic properties. sorbonne-universite.fr Its synthesis has been approached through both chemical and biosynthetic methods.

One prominent chemical synthesis involves a stereoselective aldol condensation. sorbonne-universite.fr This approach utilizes a tricarbonyliron–α-aminodienone complex and a protected D-glyceraldehyde derivative. sorbonne-universite.fr The key steps include the stereoselective reduction of a carbonyl group, protection of hydroxyl groups, decomplexation, and ozonolysis to yield the multiprotected kanosamine. sorbonne-universite.fr An alternative chemical synthesis starts from 1,2:5,6-di-O-isopropylidene-3-O-p-toluenesulfonyl-α-D-allofuranose, where the sulfonate group is displaced by an azide ion with inversion of configuration, followed by reduction to the amine. cdnsciencepub.com

Biosynthetically, kanosamine can be produced from glucose-6-phosphate in organisms like Bacillus subtilis. acs.org This pathway involves three key enzymatic reactions: a dehydrogenase, a transaminase, and a phosphatase. acs.org Specifically, NtdC (a glucose-6-phosphate 3-dehydrogenase), NtdA (a pyridoxal (B1214274) phosphate-dependent 3-oxo-glucose-6-phosphate:glutamate aminotransferase), and NtdB (a kanosamine-6-phosphate phosphatase) work in concert to synthesize kanosamine. acs.org Another biosynthetic route, found in Amycolatopsis mediterranei, starts from UDP-glucose. acs.orgnih.gov Chemoenzymatic routes have also been developed, for instance, for the synthesis of kanosamine 6-phosphate. nih.govebi.ac.uk

Table 1: Synthetic Approaches to Kanosamine

| Starting Material | Key Reagents/Enzymes | Synthetic Approach | Reference(s) |

|---|---|---|---|

| Tricarbonyliron–α-aminodienone complex and protected D-glyceraldehyde | Sn(OTf)₂, Diisobutylaluminium hydride | Chemical Synthesis (Aldol Condensation) | sorbonne-universite.fr |

| 1,2:5,6-di-O-isopropylidene-3-O-p-toluenesulfonyl-α-D-allofuranose | Azide ion | Chemical Synthesis (Nucleophilic Substitution) | cdnsciencepub.com |

| Glucose-6-phosphate | NtdC, NtdA, NtdB enzymes | Biosynthesis (Bacillus subtilis) | acs.org |

| UDP-glucose | RifL, RifK, RifM enzymes | Biosynthesis (Amycolatopsis mediterranei) | nih.gov |

3-Deoxy-3-fluoro-D-glucopyranose Synthesis Pathways

The synthesis of 3-deoxy-3-fluoro-D-glucopyranose (3-FDG) is of significant interest, particularly its radiolabeled form ([¹⁸F]-3-FDG) for positron emission tomography (PET). nih.gov The earliest synthesis, reported in 1966, involved an epoxide opening as a key step. taylorfrancis.com

A common strategy involves the nucleophilic substitution of a good leaving group at the C-3 position of a protected glucose derivative with a fluoride ion. One such method treats a 3-sulfonate of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose with tetrabutylammonium fluoride. taylorfrancis.com Another approach utilizes diethylaminosulfur trifluoride (DAST) as a deoxofluorinating agent on the same allofuranose precursor. taylorfrancis.com

For the synthesis of radiolabeled [¹⁸F]-3-FDG, rapid and efficient methods are crucial. One reported method involves the use of reactor-produced [¹⁸F]-tetraethylammonium fluoride, achieving radiochemical yields of 5-10% within two hours. osti.gov Another approach utilizes a cyclotron to produce anhydrous [¹⁸F]fluoride ion for the synthesis of carrier-free [¹⁸F]-3-FDG. nih.gov

Table 2: Synthetic Pathways for 3-Deoxy-3-fluoro-D-glucopyranose

| Starting Material | Key Reagents/Conditions | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| 2,3-anhydro-4,6-di-O-methyl-α-d-allopyranoside | Epoxide opening | 3-deoxy-3-fluoro-D-glucose | First reported synthesis | taylorfrancis.com |

| 1,2:5,6-di-O-isopropylidene-α-D-allofuranose 3-sulfonate | Tetrabutylammonium fluoride | 3-deoxy-3-fluoro-D-glucose | Nucleophilic substitution | taylorfrancis.com |

| 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Diethylaminosulfur trifluoride (DAST) | 3-deoxy-3-fluoro-D-glucose | Deoxofluorination | taylorfrancis.com |

| Protected glucose precursor | [¹⁸F]-tetraethylammonium fluoride | [¹⁸F]-3-deoxy-3-fluoro-D-glucose | Rapid radiosynthesis, 5-10% yield | osti.gov |

| Protected glucose precursor | Anhydrous [¹⁸F]fluoride ion from cyclotron | Carrier-free [¹⁸F]-3-deoxy-3-fluoro-D-glucose | Rapid and efficient for PET applications | nih.gov |

3-Chloro-3-deoxy-D-glucopyranose Synthesis Considerations

The synthesis of 3-chloro-3-deoxy-D-glucopyranose is another important transformation within this class of compounds. chemicalbook.commedchemexpress.com A general approach for introducing a chloro group involves the nucleophilic addition of chloride ions to an epoxide precursor. cdnsciencepub.com For instance, the reaction of 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose with a catalytic amount of tetraethylammonium (B1195904) chloride in 1,1,2,2-tetrachloroethane (B165197) at reflux provides the 3-chloro-3-deoxy derivative in good yield. cdnsciencepub.com This method is noted for being effective for carbohydrate epoxides. cdnsciencepub.com The addition of chloride to epoxides can be challenging, but the use of specific reagents that can neutralize the resulting alkoxide ion facilitates the reaction. cdnsciencepub.com

Evaluation of Synthetic Route Efficiency and Stereochemical Control in this compound Production

The efficiency and stereochemical control are paramount in the synthesis of this compound derivatives. The choice of synthetic route often depends on the desired stereochemistry of the final product.

For many 3-substituted derivatives, a common and effective strategy is the nucleophilic opening of an epoxide ring. cdnsciencepub.comresearchgate.net For example, nucleophilic addition to 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose provides a general route to 1,6-anhydro-3-deoxy-3-substituted-β-D-glucopyranose derivatives. researchgate.netcdnsciencepub.com This reaction proceeds via a trans-diaxial opening of the epoxide, which dictates the stereochemistry of the resulting product. cdnsciencepub.com This method has been successfully employed with various nucleophiles, including fluoride, chloride, and cyanide, often resulting in good yields (73-87%). cdnsciencepub.comcdnsciencepub.comresearchgate.net

The stereoselective synthesis of glycosides of 3-deoxy sugars can also be achieved through methods like the Claisen rearrangement of 3-O-allyl 2,3-unsaturated sugar derivatives, which can produce 3-oxo-2-C-branched sugar derivatives with good to excellent stereoselectivity. rsc.org

In the context of biosynthetic routes, the stereochemical outcome is dictated by the high specificity of the enzymes involved. For instance, in kanosamine biosynthesis, the enzymes NtdA, NtdB, and NtdC ensure the correct stereochemistry of the final product. acs.org

Biosynthetic Pathways and Enzymatic Mechanisms Involving 3 Deoxy D Glucopyranose Precursors

Elucidation of Deoxysugar Biosynthesis Featuring 3-Deoxygenation and Related Transformations

The biosynthesis of deoxysugars is a fascinating area of biochemistry, revealing how enzymes can perform complex chemical transformations with high specificity. The creation of a deoxy position on the sugar ring, particularly at the C-3 position, is a key modification in the synthesis of many bioactive natural products. washington.eduutexas.edu While the direct enzymatic 3-deoxygenation of glucose is not the common route, pathways involving keto-intermediates are well-established for creating the chemical reactivity needed for subsequent deoxygenation or other modifications like amination. washington.edu

The vast majority of deoxysugars found in bacterial secondary metabolites are derived from nucleotide-diphosphate (NDP)-activated sugars, most commonly thymidine (B127349) diphosphate (B83284) (TDP)-sugars. nih.gov The biosynthesis typically begins with α-D-glucose-1-phosphate, which is activated by coupling with a nucleotide triphosphate (NTP). nih.gov This activation, forming an intermediate like TDP-D-glucose, is a critical step for several reasons. It provides a good leaving group (the NDP moiety) for subsequent enzymatic reactions and acts as a recognition handle for the enzymes in the biosynthetic pathway. TDP-activated deoxyhexoses are the most common sugar donors for many natural products. nih.gov

The conversion of TDP-D-glucose into various deoxysugars involves a series of enzymatic reactions. The initial steps creating a 6-deoxysugar intermediate are particularly well-characterized and are foundational for further modifications.

The first committed step in the biosynthesis of many TDP-deoxysugars is catalyzed by glucose-1-phosphate thymidylyltransferase, commonly known as RmlA (EC 2.7.7.24). nih.govembopress.org This enzyme catalyzes the condensation of glucose-1-phosphate (G-1-P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. nih.gov RmlA is a crucial regulatory point in the pathway, as it is often subject to feedback inhibition by the final product of the pathway, such as dTDP-L-rhamnose. nih.govembopress.org The reaction is essentially the transfer of a deoxythymidine monophosphate (dTMP) to G-1-P. nih.gov Structural studies of RmlA from Pseudomonas aeruginosa have revealed a homotetrameric structure with three functional subdomains per monomer, providing insights into its catalytic mechanism and regulation. nih.govrcsb.org

Table 1: Overview of RmlA Enzyme

| Enzyme | EC Number | Function | Substrates | Products | Significance |

|---|---|---|---|---|---|

| Glucose-1-phosphate thymidylyltransferase (RmlA) | 2.7.7.24 | Catalyzes the first committed step in TDP-deoxysugar biosynthesis. nih.govembopress.org | Glucose-1-phosphate, dTTP nih.gov | dTDP-D-glucose, Pyrophosphate nih.gov | Key regulatory point, often inhibited by the final pathway product. nih.govembopress.org |

Following the formation of TDP-D-glucose, the next key step is catalyzed by dTDP-D-glucose-4,6-dehydratase, or RmlB (EC 4.2.1.46). nih.gov This enzyme converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. uniprot.orgproteopedia.org This reaction is a critical branching point in deoxysugar biosynthesis, as the resulting 4-keto intermediate is a precursor for a wide variety of deoxysugars. nih.gov The mechanism involves a three-step process of oxidation, dehydration, and reduction, utilizing NAD+ as a cofactor. uniprot.orguniprot.org RmlB is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.govnih.gov The structure of RmlB consists of an N-terminal NAD-binding domain and a C-terminal substrate-binding domain. nih.govproteopedia.orgfrontiersin.org

Table 2: Overview of RmlB Enzyme

| Enzyme | EC Number | Function | Substrate | Product | Significance |

|---|---|---|---|---|---|

| dTDP-D-glucose-4,6-dehydratase (RmlB) | 4.2.1.46 | Catalyzes the formation of a key 4-keto-6-deoxy intermediate. uniprot.orgproteopedia.org | dTDP-D-glucose uniprot.orgproteopedia.org | dTDP-4-keto-6-deoxy-D-glucose uniprot.orgproteopedia.org | Creates a crucial branch-point intermediate for diverse deoxysugar pathways. nih.gov |

The dTDP-4-keto-6-deoxy-D-glucose intermediate can be further modified by a variety of enzymes, including isomerases. For instance, in the biosynthesis of 3,6-dideoxysugars, a 3,4-ketoisomerase is required. nih.gov Enzymes like QdtA and FdtA catalyze the conversion of dTDP-4-keto-6-deoxy-D-glucose to a dTDP-3-keto-6-deoxy-hexose. nih.govresearchgate.net

QdtA and FdtA are 3,4-ketoisomerases that, while acting on the same substrate, produce stereochemically different products at the C4 position. nih.govresearchgate.net QdtA is involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-D-glucose (Qui3NAc). nih.gov FdtA is part of the pathway for dTDP-3-acetamido-3,6-dideoxy-D-galactose (Fuc3NAc). researchgate.net

EC 5.3.2.3 refers to TDP-4-oxo-6-deoxy-α-D-glucose-3,4-oxoisomerase that forms a dTDP-3-dehydro-6-deoxy-α-D-galactopyranose product. enzyme-database.org

EC 5.3.2.4 describes a TDP-4-oxo-6-deoxy-α-D-glucose-3,4-oxoisomerase that produces a dTDP-3-dehydro-6-deoxy-α-D-glucopyranose intermediate, which is a step in the biosynthesis of D-mycaminose. enzyme-database.orgacs.orgqmul.ac.uk The enzyme Tyl1a from Streptomyces fradiae carries out this reaction. acs.orgqmul.ac.uk

The formation of a 3-keto intermediate is a prerequisite for subsequent C-3 modifications, such as amination or deoxygenation.

The 3-keto group introduced by isomerases serves as a handle for aminotransferases to introduce an amino group at the C-3 position. These enzymes typically use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and an amino acid, such as L-glutamate, as the amino donor. nih.gov

TylB is an aminotransferase from the mycaminose (B1220238) biosynthetic pathway in Streptomyces fradiae. acs.orgnih.gov It acts on the 3-keto intermediate to produce TDP-3-amino-3,6-dideoxy-d-glucose. acs.org

QdtB is a transaminase from the dTDP-D-Quip3NAc pathway in Thermoanaerobacterium thermosaccharolyticum that shows a preference for the 3-oxo-gluco-epimer. nih.gov

EC 2.6.1.89 is the classification for tetrahydrodipicolinate N-acetyltransferase, which is a different class of enzyme and not directly involved in this specific sugar amination step, but highlights the diversity of aminotransferases in bacterial metabolism. kegg.jp The broader class of sugar aminotransferases (EC 2.6.1.-) is responsible for this key step in forming amino sugars. nih.gov

The introduction of an amino group at the C-3 position results in the formation of a 3-amino-3-deoxysugar, a common moiety in many antibiotics. asm.org Further enzymatic steps would be required to remove this amino group if the final product is a 3-deoxysugar without the amine functionality.

Characterization of Key Enzymatic Steps and Associated Intermediates

Acetyltransferases (e.g., QdtC) in Modification Pathways

Acetyltransferases play a crucial role in the modification of deoxysugar precursors by catalyzing the transfer of an acetyl group, typically from acetyl-CoA, to an amino group on the sugar ring. A well-studied example is QdtC, a CoA-dependent N-acetyltransferase involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-D-Quip3NAc). researchgate.netpdbj.org This enzyme catalyzes the final step in this specific pathway. researchgate.netnih.gov

Structural and functional analyses of QdtC from Thermoanaerobacterium thermosaccharolyticum have provided significant insights into its mechanism. researchgate.netpdbj.org The enzyme is a trimer, with each active site located at the interface between subunits. researchgate.netpdbj.org These active sites accommodate the dTDP-linked sugar substrate and the acetyl-CoA donor. researchgate.net Mutagenesis studies have identified key amino acid residues, such as Glu 141, Asn 159, Asp 160, and His 134 from an adjacent subunit, as being critical for binding the sugar portion of the substrate. researchgate.net

A notable feature of the QdtC catalytic mechanism is that it does not appear to require a protein-derived catalytic base to activate the sugar's amino group for acetylation. researchgate.netwisc.edu Instead, it is proposed that the sulfur atom of the coenzyme A molecule acts as the ultimate proton acceptor during the reaction. researchgate.netwisc.edu This mechanism has also been suggested for other related N-acetyltransferases like WlbB. nih.govwisc.edu

Methyltransferases (e.g., TylM1) for Further Derivatization

Following the action of other enzymes, methyltransferases can introduce further structural diversity by adding one or more methyl groups to the deoxysugar scaffold. TylM1, from the tylosin (B1662201) biosynthetic pathway in Streptomyces fradiae, is an S-adenosylmethionine (SAM)-dependent N,N-dimethyltransferase that provides a clear example of this derivatization. nih.govrcsb.org It catalyzes the final step in the formation of dTDP-D-mycaminose by dimethylating the C-3' amino group of its substrate, dTDP-3-amino-3,6-dideoxy-D-glucose. nih.gov

High-resolution X-ray crystal structures of TylM1 have revealed the precise positioning of both the SAM cofactor and the dTDP-sugar substrate within the active site. nih.gov This structural arrangement places the C-3' amino group of the sugar in an ideal position for an in-line nucleophilic attack on the reactive methyl group of SAM. nih.gov Key residues involved in anchoring the dTDP-sugar substrate include Tyr 14 and Arg 241. nih.gov Interestingly, studies on TylM1 mutants, such as H123A and H123N, showed that while His 123 is not absolutely essential for catalysis, its mutation leads to a significant reduction in the enzyme's catalytic efficiency. nih.gov Further research on mutants like Y14F and S120A suggests that carbon-oxygen (CH···O) hydrogen bonds between SAM and active site residues play a role in modulating catalytic efficiency. rcsb.orgresearchgate.net

Enzymatic Substrate Specificity and Catalytic Mechanisms of 3-Deoxy-D-glucopyranose Modifying Enzymes

Enzymes involved in deoxysugar biosynthesis often exhibit a degree of substrate flexibility, a trait that is crucial for the generation of diverse sugar structures and is a key focus for bioengineering efforts. nih.govnih.gov The enzymes that act on precursors of this compound, such as isomerases, aminotransferases, and reductases, have distinct catalytic mechanisms and substrate preferences.

The enzyme active site is a specific region composed of a unique arrangement of amino acid residues that creates a distinct chemical environment, allowing it to bind to specific substrates. libretexts.org This binding forms an enzyme-substrate complex, which lowers the reaction's activation energy. libretexts.orgkhanacademy.org Enzymes can achieve this by orienting substrates optimally, creating a favorable environment within the active site, straining substrate bonds, or directly participating in the reaction through temporary covalent bonds. khanacademy.org

One critical enzyme class is the 3,4-ketoisomerases, such as Tyl1a from the mycaminose pathway and FdtA from the dTDP-Fucp3NAc pathway. pdbj.orgnih.govnih.gov These enzymes catalyze the conversion of TDP-4-keto-6-deoxy-D-glucose to a 3-keto intermediate. nih.govnih.gov Tyl1a was identified as the enzyme responsible for the 3,4-ketoisomerization to produce TDP-3-keto-6-deoxy-D-glucose. nih.govnih.gov Studies have shown that Tyl1a has a relaxed substrate specificity, as it can process C-2 deoxygenated substrates and CDP-linked substrates, which is promising for engineering new pathways. nih.gov The catalytic mechanism of the related FdtA involves a cluster of three histidine residues in the active site, with His49 appearing to function as the catalytic base. pdbj.org

The substrate specificity of other modifying enzymes, such as reductases, can also be highly specific. For instance, the dTDP-4-keto-6-deoxyhexose reductase GerK1 specifically acts on substrates that have an axial hydroxyl group at the C3 position. oup.com This specificity dictates the stereochemical outcome of the final sugar product. The flexibility of some enzymes, however, allows for the production of "unnatural" natural products. For example, the desosamine (B1220255) pathway enzymes in an engineered Streptomyces venezuelae strain were able to process substrates with altered C-4 stereochemistry, leading to the creation of novel macrolides. nih.gov

Table 1: Examples of Enzymes in Deoxysugar Modification Pathways

| Enzyme | Class | Organism | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| QdtC | N-Acetyltransferase | Thermoanaerobacterium thermosaccharolyticum | dTDP-3-amino-3,6-dideoxy-α-D-glucose, Acetyl-CoA | dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, CoA | researchgate.net, pdbj.org |

| TylM1 | N,N-dimethyltransferase | Streptomyces fradiae | dTDP-3-amino-3,6-dideoxy-D-glucose, SAM | dTDP-D-mycaminose, SAH | nih.gov |

| Tyl1a | 3,4-Ketoisomerase | Streptomyces fradiae | TDP-4-keto-6-deoxy-D-glucose | TDP-3-keto-6-deoxy-D-glucose | nih.gov, nih.gov |

| GerK1 | Reductase | Streptomyces sp. KCTC 0041BP | dTDP-4-keto-6-deoxy-d-allose | dTDP-6-deoxy-β-d-allose | oup.com |

Genetic and Molecular Basis of this compound Precursor Biosynthesis

The biosynthesis of precursors to this compound is orchestrated by gene clusters that encode the necessary enzymatic machinery. nih.govresearchgate.net These deoxysugar biosynthetic pathways typically start with the activation of a common sugar like D-glucose. acs.orgnih.gov The initial dedicated steps involve the conversion of D-glucose-1-phosphate to TDP-D-glucose, catalyzed by a TDP-D-glucose synthase (e.g., DesIII, MtmD, OleS), followed by the 6-deoxygenation to the key intermediate TDP-4-keto-6-deoxy-D-glucose by a TDP-D-glucose-4,6-dehydratase (e.g., DesIV, MtmE, OleE). acs.orgnih.gov

These genes are often found clustered together in the genomes of microorganisms, particularly in those that produce secondary metabolites like antibiotics. researchgate.netjmb.or.kr For example, in Streptomyces venezuelae, the des cluster contains the genes responsible for the biosynthesis (desI-desVI) and transfer (desVII) of the deoxysugar D-desosamine. jmb.or.kr The genetic manipulation of these clusters is a cornerstone of combinatorial biosynthesis. researchgate.net

A spontaneous mutation in the kdsD gene of Francisella tularensis provides an example of the genetic basis of deoxysugar synthesis. plos.org The kdsD gene encodes a D-arabinose 5-phosphate isomerase, an enzyme involved in producing a precursor for KDO, a component of lipopolysaccharide (LPS). plos.org This highlights how a single gene mutation can impact the synthesis of complex cell surface carbohydrates. plos.org Similarly, the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor to certain antibiotics, relies on the aminoshikimate pathway, which utilizes kanosamine (3-amino-3-deoxy-D-glucose) as a specific intermediate. ebi.ac.ukebi.ac.uk The gene RifN from the rifamycin (B1679328) biosynthetic cluster has been identified as encoding a specific kanosamine 6-kinase, demonstrating the direct genetic link to the formation of a 3-deoxy-D-glucose derivative. ebi.ac.ukebi.ac.uk

Rational Engineering of Deoxysugar Biosynthetic Pathways for Tailored this compound Derivatives

Rational engineering of deoxysugar biosynthetic pathways is a powerful strategy for creating novel glycosylated natural products with potentially improved or new biological activities. nih.govnih.gov This approach leverages the understanding of the genetic and enzymatic basis of these pathways to manipulate them in a controlled manner. A key element for success is the inherent substrate flexibility of many pathway enzymes, particularly glycosyltransferases. nih.govnih.gov

One successful strategy involves the creation of engineered host strains, such as mutants of Streptomyces venezuelae or Streptomyces coelicolor, that are deficient in their native sugar production but can serve as a chassis for expressing heterologous deoxysugar pathways. nih.govnih.govresearchgate.net By introducing gene cassettes—often designed as standardized "BioBricks"—that encode the biosynthetic pathway for a desired deoxysugar, researchers can produce novel sugar donors. acs.orgnih.gov These engineered donors can then be attached to various aglycone scaffolds by promiscuous glycosyltransferases, such as ElmGT, which can transfer a wide range of TDP-deoxysugars. nih.govresearchgate.net

This "mix-and-match" approach has been used to generate new derivatives of antibiotics and antitumor agents. nih.govnih.gov For instance, by replacing a native ketoisomerase with a homologous enzyme that produces a different stereoisomer, a pathway was successfully redirected to produce macrolides with a previously unseen sugar, 4-epi-D-mycaminose. nih.gov This work also serendipitously produced derivatives with another non-natural sugar, 3-N-monomethyl-3-deoxy-D-fucose, underscoring how pathway engineering can lead to unexpected and valuable discoveries. nih.gov The ability to reconstitute entire pathways in vitro or in heterologous hosts allows for the systematic study of enzyme function and the generation of a diverse array of tailored deoxysugar derivatives. researchgate.net

Biological Functions and Molecular Interaction Mechanisms

Roles in Central Carbon Metabolism and Glycolysis Pathways

As an analog of D-glucose, 3-Deoxy-D-glucose has the potential to interact with the central carbon metabolism, particularly the glycolysis pathway. Its structural similarity to glucose allows it to enter metabolic pathways, though its modified structure dictates the nature and extent of its participation and interference.

Deoxyglucose analogs are known for their ability to inhibit glycolysis, with 2-deoxy-D-glucose (2-DG) being the most extensively studied example. The mechanism of inhibition by 2-DG involves its transport into the cell via glucose transporters, followed by phosphorylation by the enzyme hexokinase to produce 2-deoxy-D-glucose-6-phosphate (2-DG-6P) researchgate.netnih.govnih.govresearchgate.net. Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation nih.gov. This accumulation results in the competitive inhibition of hexokinase and the allosteric inhibition of phosphoglucose isomerase, thereby blocking the glycolytic flux researchgate.netnih.govresearchgate.net. The ultimate consequence of this inhibition is a deficiency in cellular ATP production researchgate.netnih.gov.

While 3-Deoxy-D-glucose is also a glucose analog, specific research detailing its mechanism of glycolysis inhibition is less prevalent than for 2-DG. However, studies on its fluorinated analog, 3-deoxy-3-fluoro-D-glucose (3-FDG), indicate that its major metabolic routes are direct oxidation and reduction, rather than metabolism through the glycolysis or pentose phosphate shunt pathways nih.gov. This suggests that 3-Deoxy-D-glucose is likely a poor substrate for the enzymes of the glycolytic pathway beyond initial phosphorylation, and its presence could potentially interfere with normal glucose processing, though the precise inhibitory interactions are not as well-characterized as those of 2-DG.

Analogs of 3-Deoxy-D-glucose are valuable tools for investigating cellular metabolism. The fluorinated analog, 3-deoxy-3-fluoro-D-glucose (3-FDG), serves as an effective metabolic tracer, particularly for monitoring the activity of specific enzymatic pathways in vivo using non-invasive techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

Unlike glucose, 3-FDG is not significantly processed through glycolysis nih.gov. Instead, it is metabolized by two other key enzymes:

Aldose Reductase : This enzyme reduces 3-FDG to 3-deoxy-3-fluoro-D-sorbitol (3-FS) nih.gov. Aldose reductase is the first enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol wikipedia.org.

Glucose Dehydrogenase : This enzyme oxidizes 3-FDG to 3-deoxy-3-fluoro-D-gluconic acid nih.gov.

By monitoring the appearance and concentration of the fluorinated products (3-FS and 3-deoxy-3-fluoro-D-gluconic acid) with 19F NMR, researchers can assess the in vivo activity and distribution of aldose reductase and glucose dehydrogenase nih.gov. This application is crucial for understanding the polyol pathway's role in various physiological and pathological states. Similarly, other isotopically labeled glucose analogs, such as those containing deuterium or tritium, are used to trace glucose uptake and metabolic dynamics in tissues, providing insights into cellular energy homeostasis springernature.comtaylorandfrancis.comrevvity.comnih.gov.

Involvement in Non-Enzymatic Glycation Processes (Maillard Reaction)

3-Deoxy-D-glucose, primarily in its reactive dicarbonyl form 3-deoxyglucosone (B13542) (3-DG), is a key intermediate in non-enzymatic glycation, also known as the Maillard reaction. This series of reactions between reducing sugars and amino groups on proteins, lipids, or nucleic acids leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).

The Maillard reaction begins with the formation of a Schiff base between a reducing sugar and an amino group, which then rearranges to a more stable Amadori product. In subsequent stages, the Amadori product can undergo degradation, dehydration, and rearrangement to form highly reactive dicarbonyl compounds, with 3-deoxyglucosone (3-DG) being a major product. 3-DG can also be formed through the degradation of fructose-3-phosphate researchgate.net.

3-DG is classified as an α-oxoaldehyde, a type of dicarbonyl compound that is significantly more reactive than its precursor, glucose. Its high reactivity is attributed to the presence of two carbonyl groups, which readily react with the free amino groups of lysine and arginine residues in proteins. This high reactivity makes 3-DG a potent intermediate in the accelerated formation of AGEs.

To counteract the harmful accumulation of reactive dicarbonyls like 3-DG, biological systems have developed enzymatic detoxification pathways. The primary enzyme responsible for the detoxification of 3-DG is aldehyde reductase, which belongs to the aldo-keto reductase (AKR) superfamily nih.govnih.gov. This NADPH-dependent enzyme catalyzes the reduction of 3-DG to the less reactive compound, 3-deoxyfructose nih.gov. Because of this crucial role, aldehyde reductase is also referred to as 3-DG reductase nih.gov.

Other enzymes may also participate in the metabolism of 3-DG. Studies in porcine organs have identified NAD(P)-dependent 2-oxoaldehyde dehydrogenase activity, which could potentially oxidize 3-DG nih.gov. While the glyoxalase system, consisting of glyoxalase I and glyoxalase II, is a major pathway for detoxifying other dicarbonyls like methylglyoxal and glyoxal, its role in 3-DG detoxification is less prominent nih.govmdpi.commdpi.comnih.gov. The primary defense against cellular damage from 3-DG relies on its reduction by aldehyde reductase researchgate.netnih.gov.

| Enzyme | Function in 3-DG Metabolism | Cofactor | Product |

|---|---|---|---|

| Aldehyde Reductase (3-DG Reductase) | Reduction of 3-DG (Primary detoxification pathway) | NADPH | 3-Deoxyfructose |

| 2-Oxoaldehyde Dehydrogenase | Potential oxidation of 3-DG | NAD+ or NADP+ | 2-Keto-3-deoxygluconic acid |

As a highly reactive dicarbonyl intermediate, 3-deoxyglucosone (3-DG) is a potent precursor in the formation of Advanced Glycation End-products (AGEs). It reacts rapidly with amino groups on proteins, leading to the formation of various AGE structures. The accumulation of these AGEs can cause structural and functional alterations in proteins, contributing to cellular dysfunction.

Several specific AGEs are known to be derived from 3-DG. These include:

Imidazolone : A major AGE formed from the reaction of 3-DG with arginine residues.

Pyrraline : Formed from the reaction with lysine residues.

Nε-(carboxymethyl)lysine (CML) and Pentosidine : While these can be formed through various pathways, 3-DG is a contributing precursor.

The formation of these AGEs from 3-DG is implicated in the pathogenesis of complications associated with conditions of high carbonyl stress, such as diabetes.

Chemical Pathways for Furfural Formation from D-Glucose via 3-DG

The formation of furfural from D-glucose can proceed through several chemical pathways, with 3-deoxyglucosone (the acyclic form of 3-Deoxy-D-glucopyranose) acting as a key intermediate. This route is distinct from the more commonly cited pathway involving the isomerization of glucose to fructose. In the 3-DG pathway, glucose is directly dehydrated to form 3-DG, which then undergoes further reactions to yield furfural and, in some cases, 5-hydroxymethylfurfural (HMF).

Kinetic studies have suggested that the simultaneous production of furfural and HMF from glucose may follow similar reaction pathways where 3-deoxy-glucosone is the central intermediate. The detection of 3-deoxy-glucosone in reaction mixtures supports this proposed mechanism. This pathway can be particularly relevant during processes like the caramelization of glucose, where thermal treatment promotes the formation of furfural through the 3-deoxyglucosone intermediate.

Contributions to Glycobiology and Carbohydrate-Protein Recognition

Derivatives of this compound serve as valuable tools in the study of glycobiology and the complex interactions between carbohydrates and proteins.

While direct applications of this compound in studying glycoprotein processing are not extensively documented, its analogue, 2-deoxy-D-glucose (2DG), provides significant insights. 2DG is known to inhibit N-linked glycosylation, a critical process for the proper folding, stability, and function of many cell surface proteins. By interfering with this process, 2DG can prevent the surface expression of specific glycoproteins, such as NKG2D ligands, which are crucial for immune recognition. nih.gov This inhibition occurs post-transcriptionally and can be reversed by the addition of D-mannose. nih.gov The use of such deoxyglucose analogues allows researchers to probe the functional consequences of altered glycosylation on cellular communication, signaling, and pathogenesis. nih.govbeilstein-journals.org

N-linked glycosylation is a multi-step process that begins in the endoplasmic reticulum and continues in the Golgi apparatus, involving a series of enzymatic trimming and addition steps. nih.govnih.govmdpi.com Inhibitors of these steps are crucial for understanding the role of specific glycan structures in protein function and cellular processes. nih.gov

This compound and its modified forms can significantly modulate the activity of various enzymes, particularly those involved in carbohydrate metabolism.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing vital roles in the digestion of carbohydrates and the processing of glycoproteins. nih.gov Inhibitors of these enzymes are of significant therapeutic interest. Glucose analogues, including derivatives of this compound, can act as glycosidase inhibitors. The mechanism often involves the inhibitor mimicking the structure of the natural substrate or the transition state of the enzymatic reaction. By binding to the enzyme's active site, these mimics can block access to the natural substrate, thereby inhibiting the enzyme's catalytic activity. This inhibition can be competitive, non-competitive, or mixed, depending on the specific inhibitor and enzyme.

Glycogen (B147801) phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. proteopedia.org It is a major target for the development of inhibitors to manage type 2 diabetes. Derivatives of this compound have been investigated as inhibitors of this enzyme.

For instance, 1-(3-Deoxy-3-fluoro-β-D-glucopyranosyl) pyrimidine derivatives have been shown to be effective inhibitors of muscle glycogen phosphorylase b (GPb). These compounds bind to the catalytic site of the enzyme and stabilize its less active T-state conformation. Crystallographic studies have revealed that the pyrimidine groups of these inhibitors interact with residues in the 280s loop (Asn284), the 380s loop (Ala383), and the β-pocket (His341), which are crucial for maintaining the inactive state of the enzyme.

| Inhibitor Class | Target Enzyme | Ki Value (µM) |

| 1-(3-Deoxy-3-fluoro-β-D-glucopyranosyl) pyrimidine derivatives | Glycogen Phosphorylase b | 46 |

| N-acetyl-β-D-glucopyranosylamine | Glycogen Phosphorylase b | 32 |

| N-acetyl-β-D-glucopyranosylamine | Glycogen Phosphorylase a | 35 |

This table presents the inhibition constants (Ki) for derivatives of glucopyranose against different forms of Glycogen Phosphorylase.

Hexokinase is the first enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. proteopedia.orgbiosynth.com Its activity is subject to allosteric inhibition by its product, glucose-6-phosphate (G6P). proteopedia.orgbiosynth.com This feedback mechanism ensures that glucose is not unnecessarily consumed when cellular energy levels are high.

3-Deoxy-D-glucose (3DG) has been shown to inhibit glycolysis, and this effect may be due to its ability to prevent the phosphorylation of glucose by hexokinase. usbio.netnih.gov Studies on mouse liver enzymes have demonstrated that 3-deoxyglucosone (the acyclic form) strongly inhibits hexokinase activity in a time- and concentration-dependent manner, while having little effect on glucokinase. This suggests that 3-DG or its related forms can modulate glucose metabolism at the initial, critical step of glycolysis. The inhibition of hexokinase by G6P occurs at an allosteric site, distinct from the active site where glucose binds, demonstrating a classic example of non-competitive feedback inhibition that regulates metabolic flux. proteopedia.org

Modulation of Enzyme Activities by this compound and its Derivatives

Probing Aldose Redductase and Glucose Dehydrogenase Activities

Direct enzymatic studies on this compound as a substrate for aldose reductase and glucose dehydrogenase are not extensively detailed in the scientific literature. However, insights into its potential interactions can be drawn from studies on its close structural analogs. Aldose reductase, a key enzyme in the polyol pathway, is known to catalyze the reduction of a wide variety of aldehydes, including monosaccharides frontiersin.orgwikipedia.org. Its role is particularly noted in hyperglycemic conditions where it converts glucose to sorbitol wikipedia.org.

The potential for 3-deoxy sugars to serve as substrates for these enzymes is highlighted by research on fluorinated analogs. For instance, 3-deoxy-3-fluoro-D-glucose (3-FG) has been effectively used as a probe to monitor the in vivo activity of both aldose reductase and glucose dehydrogenase nih.gov. In animal tissues, 3-FG is metabolized by aldose reductase into 3-deoxy-3-fluoro-D-sorbitol nih.gov. Concurrently, glucose dehydrogenase has been shown to oxidize 3-FG to produce 3-deoxy-3-fluoro-D-gluconic acid nih.gov. This demonstrates that the removal of the hydroxyl group at the C-3 position does not preclude the molecule from acting as a substrate for these enzymes. The metabolism of this analog suggests that this compound could potentially follow similar metabolic routes, serving as a substrate for both reduction by aldose reductase and oxidation by glucose dehydrogenase.

Natural Product Roles and Associated Bioactivities

Kanosamine as an Antibiotic and its Mechanisms of Action

Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is a naturally occurring aminoglycoside antibiotic and a derivative of this compound. It exhibits a notable inhibitory effect against a range of human and plant-pathogenic fungi.

The primary mechanism of Kanosamine's antifungal action involves its strategic entry into fungal cells and subsequent disruption of a critical biosynthetic pathway. The process can be summarized in the following steps:

Cellular Uptake : Kanosamine is transported into fungal cells, such as Candida albicans, through the glucose transport system.

Intracellular Phosphorylation : Once inside the cell, it is phosphorylated to form kanosamine-6-phosphate.

Enzyme Inhibition : The resulting kanosamine-6-phosphate acts as a potent inhibitor of glucosamine-6-phosphate synthase. This inhibition is competitive with respect to the substrate D-fructose-6-phosphate and non-competitive with respect to L-glutamine.

Disruption of Cell Wall Synthesis : Glucosamine-6-phosphate synthase is a crucial enzyme in the hexosamine biosynthetic pathway, which produces the necessary precursors for chitin, a vital component of the fungal cell wall. By inhibiting this enzyme, kanosamine effectively halts cell wall biosynthesis.

This disruption leads to significant morphological changes in the fungal cells, including the inhibition of septum formation and cell agglutination.

| Step | Description | Key Molecules Involved | Outcome |

|---|---|---|---|

| 1 | Uptake into Fungal Cell | Kanosamine, Glucose Transport System | Kanosamine enters the cytoplasm. |

| 2 | Phosphorylation | Kanosamine | Formation of Kanosamine-6-phosphate. |

| 3 | Enzyme Inhibition | Kanosamine-6-phosphate, Glucosamine-6-phosphate synthase | Blockage of the hexosamine pathway. |

| 4 | Biological Effect | Chitin precursors | Inhibition of cell wall synthesis, leading to morphological defects and growth inhibition. |

Role in Aminoshikimate Pathway and Secondary Metabolite Biosynthesis

Beyond its direct antibiotic properties, Kanosamine plays a crucial role as a key intermediate in the aminoshikimate pathway. This pathway is essential for the biosynthesis of a class of compounds known as mC7N aminocyclitols, which are precursors to a wide range of important secondary metabolites.

The aminoshikimate pathway is responsible for producing 3-amino-5-hydroxybenzoic acid (AHBA), the biosynthetic precursor to the ansamycin family of antibiotics, which includes rifamycin (B1679328), as well as mitomycins. The involvement of Kanosamine establishes a critical link between primary sugar metabolism and the production of these complex secondary metabolites.

Research has identified that Kanosamine and its phosphorylated form, kanosamine-6-phosphate, are specific intermediates in the formation of AHBA. The enzyme RifN, found within the rifamycin biosynthetic gene cluster, functions as a specific kanosamine 6-kinase, catalyzing the phosphorylation of kanosamine. This discovery solidified the role of kanosamine biosynthesis as the source of the nitrogen atom required for the aminoshikimate pathway. The conversion of UDP-glucose to kanosamine, followed by its phosphorylation and subsequent integration into the pathway, represents a strategic recruitment of a primary metabolite for the assembly of complex natural products.

| Precursor/Intermediate | Key Enzyme/Process | Product | Significance |

|---|---|---|---|

| UDP-glucose | Biosynthesis | Kanosamine | Provides the core 3-amino-3-deoxy sugar structure. |

| Kanosamine | RifN (Kanosamine 6-kinase) | Kanosamine-6-phosphate | Activation step for entry into the aminoshikimate pathway. |

| Kanosamine-6-phosphate | Aminoshikimate Pathway Enzymes | 3-amino-5-hydroxybenzoic acid (AHBA) | Core building block for ansamycins and other antibiotics. |

| AHBA | Tailoring Enzymes | Rifamycin, Mitomycin | Clinically important secondary metabolites. |

Advanced Structural Elucidation and Conformational Analysis

Computational Chemistry and Molecular Modeling for Structural and Energetic Insights

Computational chemistry and molecular modeling serve as powerful tools to complement experimental data, offering profound insights into the structural and energetic properties of 3-Deoxy-D-glucopyranose at an atomic level. These in silico methods allow for the detailed exploration of its electronic characteristics, dynamic behavior in solution, and interactions with biological macromolecules, providing a theoretical framework to understand its chemical reactivity and biological function.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Energetic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of this compound. DFT studies have been employed to confirm and interpret structural effects observed in experimental crystal structures.

Comparative structural analyses have been performed on 3-deoxy-α-D-ribo-hexopyranose and related glycosides. osti.gov These studies reveal that factors such as anomeric configuration, the nature of the aglycone, and the conformation of exocyclic groups have a more significant impact on most bond lengths and angles than the deoxygenation at the C3 position. researchgate.net However, the absence of the C3 hydroxyl group does induce subtle but significant changes in the pyranose ring's geometry.

In a study on 3-deoxy-β-D-ribo-hexopyranose, structural analysis showed that deoxygenation at a ring carbon significantly affects both endocyclic and exocyclic C-C and C-O bond lengths throughout the pyranose ring. sci-hub.senih.gov Generally, longer bonds are observed in monodeoxygenated sugars like this compound compared to their fully hydroxylated counterparts. sci-hub.senih.gov These structural modifications are attributed to a combination of the intrinsic effect of deoxygenation and resulting differences in exocyclic C-O bond conformations and hydrogen-bonding patterns. sci-hub.senih.gov DFT calculations have successfully confirmed these experimentally observed structural effects, validating the accuracy of the theoretical models. osti.gov

Table 1: Comparison of Selected Bond Lengths (Å) in Deoxysugars and β-D-glucopyranose

| Bond | 3-Deoxy-β-D-glucopyranose (III) | β-D-glucopyranose (IV) | 2-Deoxy-β-D-glucopyranose (V) |

|---|---|---|---|

| C1—C2 | 1.530 (2) | 1.522 (2) | 1.529 (2) |

| C2—C3 | 1.527 (2) | 1.522 (2) | 1.520 (2) |

| C3—C4 | 1.521 (2) | 1.523 (2) | 1.525 (2) |

| C4—C5 | 1.534 (2) | 1.531 (2) | 1.536 (2) |

| C1—O5 | 1.428 (2) | 1.436 (2) | 1.433 (2) |

| C5—O5 | 1.438 (2) | 1.437 (2) | 1.438 (2) |

Data sourced from Zhang et al. (2007). sci-hub.se

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations provide a cinematic view of the conformational dynamics of this compound and its interactions with the surrounding solvent, typically water. While extensive MD studies specifically on this compound are not widely published, valuable insights can be drawn from simulations of D-glucose and its epimers. These studies establish a foundation for understanding how the absence of a hydroxyl group at the C3 position would influence its behavior.

MD simulations of monosaccharides like D-glucose in aqueous solutions are used to investigate properties such as the number and frequency of hydrogen bonds between the sugar and water, as well as between water molecules themselves. metu.edu.trmetu.edu.tr These simulations calculate radial distribution functions (RDFs) of water oxygen atoms around the sugar's oxygen atoms, revealing the structure of the hydration shell. metu.edu.trmetu.edu.tr For D-glucose, it has been shown that it is highly effective at clustering water molecules and forming extensive hydrogen bonds. metu.edu.trmetu.edu.tr

The removal of the C3 hydroxyl group in this compound would inherently reduce the number of hydrogen bond donor/acceptor sites, likely altering the structure and dynamics of its hydration shell compared to D-glucose. MD simulations can quantify these differences, predicting changes in diffusion coefficients and the stability of different ring conformations in solution. For instance, studies on D-allulose, the C3 epimer of D-fructose, show that configurational changes significantly affect water interaction ability. metu.edu.tr A similar approach could precisely map the solvent interaction landscape of this compound.

Molecular Docking Studies for Predicting Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is crucial for understanding how this compound interacts with enzymes.

Studies have shown that 3-Deoxy-D-glucose acts as an inhibitor for enzymes involved in glucose metabolism. For example, it inhibits glycolysis in mammalian cells, potentially by preventing its phosphorylation by hexokinase, which is the first step in the glycolytic pathway. biosynth.comusbio.net Molecular docking could be used to model the binding of this compound within the active site of hexokinase. Such a model would likely show that while the molecule can fit into the active site, the absence of the C3-hydroxyl group prevents the key interactions necessary for the enzymatic reaction to proceed efficiently, thus explaining its inhibitory effect.

Furthermore, research on the interaction of the related compound, 3-deoxy-3-fluoro-D-glucose, with the hexose transport system in human erythrocytes has provided insights into binding affinity. nih.gov The binding of 3-deoxy-3-fluoro-D-glucose to the transport carrier was found to be equivalent to that of D-glucose, suggesting that the C3 position may not be a critical point of contact for binding to this specific transporter. nih.gov Molecular docking studies could further rationalize these experimental findings by visualizing the specific interactions, or lack thereof, at the C3 position within the transporter's binding pocket.

Table 2: Examples of Enzyme Interactions with 3-Deoxy-D-glucose and Analogs

| Compound | Interacting Protein/System | Observed Effect | Potential Docking Insight |

|---|---|---|---|

| 3-Deoxy-D-glucose | Hexokinase | Inhibition of glucose phosphorylation biosynth.comusbio.net | Binding pose in the active site, lack of key interactions at C3. |

| 3-Deoxy-3-fluoro-D-glucose | Erythrocyte hexose transporter | Binding affinity similar to D-glucose nih.gov | Identification of key binding residues, showing C3 is not critical for binding. |

Conformational Landscape Analysis of Deoxysugars

The conformational landscape of a sugar refers to the collection of its stable three-dimensional shapes and the energetic relationships between them. For this compound, the dominant conformation is the chair form, specifically the slightly distorted ⁴C₁ chair. researchgate.netsci-hub.senih.gov

The removal of a hydroxyl group influences the stability and geometry of the pyranose ring. Crystal structure analysis of 3-deoxy-β-D-ribo-hexopyranose reveals significant differences in bond torsions around the anomeric carbon compared to β-D-glucopyranose and 2-deoxy-β-D-arabino-hexopyranose. sci-hub.senih.gov This demonstrates that deoxygenation at different positions on the ring has distinct stereoelectronic consequences.

Another key aspect of the conformational landscape is the orientation of the exocyclic hydroxymethyl group (-CH₂OH). This group can adopt several staggered conformations, primarily described as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). In the solid state, 3-deoxy-β-D-ribo-hexopyranose was found to favor the gt conformation, which differs from both β-D-glucopyranose and 2-deoxy-β-D-glucopyranose, both of which favor the gg conformation in their crystal structures. sci-hub.senih.gov In contrast, a study of isopropyl 3-deoxy-α-D-ribo-hexopyranoside showed a gg conformation for the hydroxymethyl group. osti.gov These differences highlight the subtle interplay of intramolecular forces (like hydrogen bonding) and intermolecular crystal packing forces in determining the preferred conformation. sci-hub.se

Structural comparisons between various deoxysugars and their parent compounds show that the pyranose ring can adopt a wide range of distorted chair structures depending on the specific substitution pattern, illustrating a complex and varied conformational landscape for this class of molecules. nih.gov

Analytical Methodologies for Detection and Quantification

Advanced Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a polar compound like 3-Deoxy-D-glucopyranose, several specialized chromatographic methods are utilized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. It is frequently used to determine the purity of 3-deoxy sugar derivatives and to measure levels of related compounds, such as 3-deoxyglucosone (B13542), in biological samples. nih.govglycodepot.com The technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. The choice of column and mobile phase is critical for achieving effective separation from other sugars and matrix components.

Interactive Table: Representative HPLC Parameters for Sugar Analysis

| Parameter | Description | Typical Value/Type for Sugars |

|---|---|---|

| Stationary Phase (Column) | The solid material inside the column that interacts with the analytes. | Amino-propyl, Amide, or Reversed-Phase (C18) columns are common. |

| Mobile Phase | The solvent that moves the sample through the column. | A mixture of acetonitrile and water is frequently used, often in gradient elution. |

| Detector | The component that detects the analytes as they elute from the column. | Refractive Index (RI) Detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 2.0 mL/min. |

| Column Temperature | Controlled temperature to ensure reproducible retention times. | 30 - 80 °C. |

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that provides improved resolution, sensitivity, and quantification capabilities. It is a valuable tool for the qualitative and quantitative screening of compounds like this compound. The purity of 3-deoxyglucosone, a related dicarbonyl compound, has been assessed using TLC, indicating the utility of this planar chromatography technique. sigmaaldrich.com HPTLC separates substances on a plate coated with a thin layer of adsorbent material, offering a rapid and cost-effective method for purity checks and preliminary quantification. glycodepot.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Since sugars like this compound are non-volatile due to their polar hydroxyl groups, they must first be chemically modified into volatile derivatives. restek.com This process, known as derivatization, commonly involves silylation or acetylation. restek.com Once derivatized, the compound can be analyzed by GC, which offers high resolution and is often coupled with mass spectrometry for definitive identification. nih.govglycodepot.com GC analysis has been successfully used to measure plasma levels of 3-deoxyglucosone in clinical studies. nih.gov

Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is exceptionally well-suited for the separation of highly polar compounds like sugars. scholarsresearchlibrary.com It uses a polar stationary phase (similar to normal phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. scholarsresearchlibrary.comlcms.cz This technique allows for the effective retention and separation of polar analytes that are poorly retained in reversed-phase chromatography. HILIC is an ideal method for analyzing this compound, separating it from other structurally similar carbohydrates with high efficiency. scholarsresearchlibrary.comshodexhplc.com

Interactive Table: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Derivatization Required? | Key Advantage |

|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | No | Versatile and widely applicable for non-volatile compounds. nih.gov |

| HPTLC | Adsorption on a thin layer plate. | No | Rapid, cost-effective screening and purity assessment. glycodepot.com |

| GC | Partitioning between a gaseous mobile phase and a stationary phase. | Yes (for non-volatile sugars) | High resolution and sensitivity, especially when coupled with MS. nih.govrestek.com |

| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | No | Excellent retention and separation of very polar compounds. scholarsresearchlibrary.com |

Sophisticated Detection and Quantification Strategies

While chromatography separates the compounds, a detector is required for their identification and quantification. Coupling chromatographic techniques with mass spectrometry provides a powerful analytical solution.

Mass Spectrometry (MS) is a highly sensitive and specific detection method that measures the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation technique like GC or HPLC, it provides definitive identification and robust quantification of the target analyte. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) has been effectively used to determine plasma levels of 3-deoxyglucosone, demonstrating its power in complex biological matrices. nih.gov In a typical GC-MS or LC-MS setup, the separated components from the chromatography column are introduced into the mass spectrometer, where they are ionized. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification and precise quantification of this compound.

Fluorescence Detection (FLD) and Pre-/Post-Column Derivatization Approaches

The analysis of non-fluorescent carbohydrates like this compound via High-Performance Liquid Chromatography (HPLC) necessitates a derivatization step to enable sensitive detection by fluorescence. This chemical modification can be performed either before the chromatographic separation (pre-column) or after (post-column). actascientific.com

Pre-Column Derivatization

In pre-column derivatization, this compound is chemically modified prior to its introduction into the HPLC system. actascientific.com This approach offers several advantages, including the potential for removal of excess derivatizing reagent and by-products before analysis, which can reduce background noise and improve sensitivity. academicjournals.org A variety of reagents are available for the derivatization of sugars, often targeting their reducing end.

One common strategy involves reductive amination, where the aldehyde group of the sugar reacts with the amino group of a fluorescent tag. For instance, 3-Amino-9-ethylcarbazole (AEC) has been successfully employed for the derivatization of monosaccharides. researchgate.net The resulting derivatives can be analyzed by HPLC with ultraviolet or fluorescence detection. researchgate.net The reaction with AEC is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization. researchgate.net Other reagents, such as o-phthalaldehyde (OPA) in the presence of a thiol, are also widely used for the derivatization of compounds with primary amino groups, and this chemistry can be adapted for sugars after their conversion to amino sugars. jasco-global.com Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl) is another reagent that reacts with hydroxyl groups and could potentially be used for the derivatization of this compound. creative-proteomics.com

The derivatized this compound can then be separated on a reversed-phase HPLC column, often a C18 column, and detected with high sensitivity by a fluorescence detector. researchgate.netjasco-global.com

Post-Column Derivatization

Alternatively, post-column derivatization involves the reaction of the analyte with a derivatizing agent after it has been separated on the HPLC column and before it reaches the detector. actascientific.com This method is advantageous as it avoids the potential for the formation of multiple derivative products from a single analyte, which can complicate the resulting chromatogram. actascientific.com

For the analysis of sugars, a common post-column approach involves the use of reagents that react with the hydroxyl groups of the carbohydrate. For example, a reagent solution can be continuously mixed with the column effluent in a reaction coil. The reaction is often facilitated by heating the coil to a specific temperature to ensure a rapid and complete reaction before the mixture enters the fluorescence detector. chromatographyonline.com This technique has been shown to greatly improve the sensitivity and selectivity of sugar detection. chromatographyonline.com

The choice between pre- and post-column derivatization depends on several factors, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity of the assay.

| Parameter | Pre-Column Derivatization with AEC | Post-Column Derivatization |

| Derivatizing Agent | 3-Amino-9-ethylcarbazole (AEC) | General for reducing sugars |

| Reaction Conditions | 70°C for 60 minutes | Elevated temperature in a reaction coil |

| Separation Column | Reversed-phase C18 | Ion-exchange or ligand-exchange |

| Detection | Fluorescence | Fluorescence |

| Advantages | High sensitivity, removal of excess reagent | Avoids multiple derivative peaks |

| Disadvantages | Potential for multiple derivatives | More complex instrumental setup |

Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Analytes

Evaporative Light Scattering Detection (ELSD) is a powerful and nearly universal detection method for HPLC, particularly well-suited for the analysis of non-chromophoric compounds such as this compound. shimadzu.com Unlike UV-Vis detectors that rely on the absorption of light by the analyte, ELSD operates on the principle of light scattering. jascoinc.com

The detection process in ELSD involves three main steps:

Nebulization: The column effluent, containing the mobile phase and the analyte, is passed through a nebulizer, which converts the liquid into a fine aerosol of droplets. jascoinc.com

Evaporation: The aerosol is then directed through a heated drift tube where the volatile mobile phase is evaporated, leaving behind fine particles of the non-volatile analyte. jascoinc.com

Detection: These analyte particles then pass through a light beam (typically from a laser or an LED). The scattered light is detected by a photodiode or photomultiplier tube, and the resulting signal is proportional to the mass of the analyte. jascoinc.com

A significant advantage of ELSD over traditional Refractive Index Detection (RID) for carbohydrate analysis is its compatibility with gradient elution. shimadzu.comresearchgate.net This allows for the separation of complex mixtures of sugars with varying polarities in a single chromatographic run, often resulting in sharper peaks and improved resolution. shimadzu.com

The response of an ELSD is dependent on several experimental parameters, including the nebulizer gas flow rate, the evaporation temperature, and the nature of the mobile phase. nih.gov Optimization of these parameters is crucial for achieving high sensitivity and reproducible results. nih.gov For instance, the evaporator and nebulizer temperatures must be carefully controlled to ensure complete evaporation of the mobile phase without causing degradation or volatilization of the analyte. nih.gov

The relationship between the analyte concentration and the ELSD response is typically non-linear and is often described by a logarithmic transformation, which yields a linear calibration curve. shimadzu.com This allows for the accurate quantification of this compound over a range of concentrations. shimadzu.com

| Parameter | Typical Value/Condition |

| Nebulizer Temperature | 30 - 80°C |

| Evaporator Temperature | 30 - 90°C |

| Gas Flow Rate (Nitrogen) | 1.1 - 1.4 SLM |